1,2-Dehydrogeissoschizoline

描述

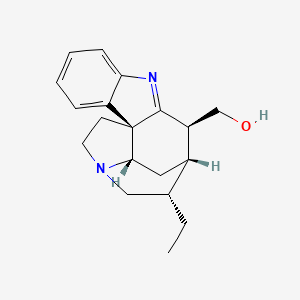

Structure

3D Structure

属性

分子式 |

C19H24N2O |

|---|---|

分子量 |

296.4 g/mol |

IUPAC 名称 |

[(1R,10S,11S,12S,17S)-12-ethyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,8-tetraen-10-yl]methanol |

InChI |

InChI=1S/C19H24N2O/c1-2-12-10-21-8-7-19-15-5-3-4-6-16(15)20-18(19)14(11-22)13(12)9-17(19)21/h3-6,12-14,17,22H,2,7-11H2,1H3/t12-,13+,14+,17+,19-/m1/s1 |

InChI 键 |

XJEKUKWZYMNSDW-XTXPVBGVSA-N |

手性 SMILES |

CC[C@@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1[C@@H](C3=NC5=CC=CC=C45)CO |

规范 SMILES |

CCC1CN2CCC34C2CC1C(C3=NC5=CC=CC=C45)CO |

同义词 |

1,2-dehydrogeissoschizoline |

产品来源 |

United States |

Occurrence, Chemotaxonomy, and Isolation Methodologies in Academic Research

Plant Sources and Biogeographical Distribution of 1,2-Dehydrogeissoschizoline

Geissospermum sericeum as a Primary Source

The indole (B1671886) alkaloid this compound is primarily isolated from Geissospermum sericeum, a species belonging to the Apocynaceae family. acs.orgfigshare.comnih.gov This plant is a tree native to the Amazonian rainforest, with its distribution spanning across northern South America, from Guyana to Brazil. acs.orgacs.org Specifically, research has identified G. sericeum bark collected from the Roraima State in Brazil as a source of this compound. fiocruz.brsemanticscholar.org The bark of Geissospermum species, including G. sericeum, has a history of use in traditional medicine in the Amazon region for treating ailments such as malaria, fever, and stomach disorders. nih.gov

Co-occurrence with Structurally Related Indole Alkaloids (e.g., Geissoschizoline (B1216679), Flavopereirine)

In phytochemical studies of Geissospermum sericeum, this compound is found to co-occur with other structurally related indole and β-carboline alkaloids. acs.orgnih.gov Notably, it is isolated alongside geissoschizoline and geissoschizoline N4-oxide. acs.orgfigshare.comnih.gov Another significant co-occurring alkaloid is flavopereirine (B1672761), a β-carboline. acs.orgnih.govacs.org The presence of these related compounds is a characteristic feature of the chemical profile of G. sericeum bark. nih.gov The co-isolation of these alkaloids highlights the biosynthetic relationship between them within the plant. acs.orgacs.org

Advanced Chromatographic and Extraction Research Techniques for Isolation

Methodological Approaches for Crude Extract Preparation

The initial step in the isolation of this compound from its plant source, Geissospermum sericeum, involves the preparation of a crude extract from the bark. acs.orgnih.gov A common method reported in academic literature is the use of a methanol-water (9:1) mixture to extract the powdered bark. acs.orgacs.orgfiocruz.br Another approach involves extraction with ethanol. nih.gov Some procedures utilize acidification of the solvent, such as with formic acid in an ethanol-water mixture, to facilitate the extraction of basic alkaloid molecules. unito.it Following initial extraction, the resulting solution is typically partitioned and subjected to further purification steps to yield an alkaloid-rich fraction. fiocruz.br

High-Resolution Separation Strategies for Isolation of this compound

Following the preparation of a crude alkaloid extract, advanced chromatographic techniques are employed to separate and purify this compound. acs.org A combination of methods is often necessary to achieve high purity.

Initial fractionation of the crude extract is frequently carried out using Vacuum Liquid Chromatography (VLC). acs.org This is followed by preparative Thin-Layer Chromatography (TLC) for further purification of the fractions obtained from VLC. acs.orgacs.org

High-Performance Liquid Chromatography (HPLC) is another critical tool for the final isolation and analysis of this compound. nih.gov Semi-preparative HPLC, in particular, has been used to isolate the pure compound from complex fractions. nih.gov Additionally, techniques like High-Performance Countercurrent Chromatography (HPCCC) have been effectively used for the separation of indole alkaloids from Geissospermum species. semanticscholar.org

The structural identity of the isolated this compound is then confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). acs.org

Structural Elucidation and Stereochemical Assignment Methodologies

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of organic molecules like 1,2-dehydrogeissoschizoline. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and their spatial relationships. The complete assignment of proton (¹H) and carbon (¹³C) NMR signals is the first step in confirming the molecular structure.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound. researchgate.netweizmann.ac.il

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would reveal correlations within specific spin systems, such as the protons of the ethyl group and the protons within the various rings of the alkaloid core. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly attached proton and carbon atoms. github.io This is fundamental for assigning the carbon signal for each protonated carbon in the molecule. The phase of the HSQC peaks can also distinguish between CH/CH₃ groups and CH₂ groups, similar to a DEPT experiment.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals protons that are close to each other in space, regardless of whether they are directly bonded. NOESY is vital for determining the relative stereochemistry of the molecule. Cross-peaks in a NOESY spectrum indicate through-space interactions, which helps in assigning the orientation of substituents and the fusion of the rings in the complex pentacyclic structure of this compound.

The chemical shifts (δ) of the ¹H and ¹³C nuclei in this compound are indicative of their local electronic environment. For example, protons and carbons in the aromatic indole (B1671886) portion of the molecule resonate at characteristic downfield shifts compared to those in the aliphatic regions. The presence of the imine bond (C=N) in the 1,2-dehydro structure would further influence the chemical shifts of nearby nuclei compared to its saturated analogue, geissoschizoline (B1216679).

Proton-proton coupling constants (J-couplings) provide valuable information about the dihedral angles between coupled protons, which in turn helps to define the conformation of the rings. The magnitude of these couplings can help to establish the relative stereochemistry at various chiral centers.

Table 1: Representative ¹H and ¹³C NMR Data for the Core Skeleton of a Geissoschizoline-type Alkaloid Note: This table is illustrative of the types of data obtained. Actual chemical shifts for this compound may vary.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations | Key NOESY Correlations |

|---|---|---|---|---|

| 2 | 165.2 | - | - | - |

| 3 | 55.8 | 3.85 (m) | C2, C5, C7, C14 | H5, H14 |

| 5 | 52.1 | 3.10 (dd, 15.0, 5.0) | C3, C6, C7, C21 | H3, H6 |

| 6 | 21.5 | 1.95 (m) | C5, C7 | H5, H7 |

| 7 | 109.8 | - | - | - |

| 8 | 127.5 | 7.45 (d, 7.5) | C7, C9, C13 | H9 |

| 9 | 119.5 | 7.10 (t, 7.5) | C8, C11 | H8, H10 |

| 10 | 121.8 | 7.15 (t, 7.5) | C9, C12 | H9, H11 |

| 11 | 110.9 | 6.80 (d, 7.5) | C10, C13 | H10 |

| 12 | 136.2 | - | - | - |

| 13 | 143.1 | - | - | - |

| 14 | 35.5 | 2.80 (m) | C3, C15 | H3, H15 |

| 15 | 34.2 | 2.50 (m) | C14, C16, C20 | H14, H16 |

| 16 | 40.1 | 2.20 (m) | C15, C17, C20 | H15, H17 |

| 17 | 65.4 | 3.70 (d, 11.0) | C16, C20 | H16 |

| 18 | 12.1 | 0.90 (t, 7.4) | C19, C20 | H19 |

| 19 | 28.3 | 1.60 (m) | C18, C20 | H18 |

| 20 | 38.9 | 2.10 (m) | C15, C16, C19, C21 | H15, H19 |

| 21 | 58.7 | 3.30 (m) | C3, C5, C20 | H5, H20 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

High-Resolution Mass Spectrometry (HRMS) in Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the parent ion, which allows for the unambiguous determination of the molecular formula. researchgate.net For this compound, HRMS would confirm its elemental composition.

In addition to providing the molecular formula, mass spectrometry, particularly when coupled with tandem MS (MS/MS), reveals characteristic fragmentation patterns. unito.it The way the molecule breaks apart upon ionization provides clues about its structure. whitman.edulibretexts.org The fragmentation of indole alkaloids is often complex but can be diagnostic. researchgate.net For this compound, characteristic losses, such as that of the ethyl group or fragments from the ring systems, would be observed. unito.it Analysis of these fragmentation pathways helps to confirm the proposed structure derived from NMR data. A key fragment for many indole alkaloids is the flavopereirine (B1672761) ion (m/z = 247.123), which arises from the highly conjugated indole moiety. unito.it

Chiroptical Spectroscopy for Absolute Configuration Assignment (e.g., Electronic Circular Dichroism)

This compound is a chiral molecule, meaning it has non-superimposable mirror images (enantiomers). While NMR can determine the relative stereochemistry, it cannot typically distinguish between enantiomers. Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are essential for assigning the absolute configuration. worldagroforestry.org ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. blogspot.com The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer. By comparing the experimentally measured ECD spectrum of this compound with that of related compounds of known absolute configuration or with theoretically calculated spectra, its absolute stereochemistry can be determined. bvsalud.org

Computational Chemistry Approaches for Conformational Analysis and Spectroscopic Prediction

Computational chemistry has become a powerful complementary tool in structural elucidation. Methods like Density Functional Theory (DFT) can be used to model the three-dimensional structure of this compound and predict its most stable conformations.

Once the low-energy conformers are identified, their spectroscopic properties can be calculated. For instance, theoretical ¹H and ¹³C NMR chemical shifts can be predicted and compared with experimental values to aid in signal assignment. More importantly, theoretical ECD spectra can be calculated for a proposed absolute configuration. bvsalud.org A good match between the experimental and the calculated ECD spectrum provides strong evidence for the correctness of the assigned absolute configuration. This integrated experimental and computational approach is now the gold standard for assigning the absolute configuration of complex natural products.

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

As of the latest available research, there are no published studies reporting the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed information regarding its solid-state structure, such as the crystal system, space group, unit cell dimensions, and precise atomic coordinates, remains undetermined.

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is instrumental in confirming the absolute stereochemistry of chiral molecules and elucidating the intricate details of molecular conformation and intermolecular interactions in the solid state.

While the structure of this compound has been established through other spectroscopic methods like NMR and mass spectrometry, the absence of X-ray crystallographic data means that a definitive, experimentally determined solid-state structure is not available. Such a study would be invaluable for:

Unambiguous Stereochemical Assignment: Confirming the absolute configuration of the chiral centers within the molecule.

Conformational Analysis: Revealing the preferred three-dimensional shape of the molecule in the crystalline form.

Intermolecular Interactions: Identifying and characterizing any hydrogen bonds, van der Waals forces, or other non-covalent interactions that govern the crystal packing.

Future research involving the successful crystallization of this compound and subsequent X-ray diffraction analysis would be a significant contribution to the full structural characterization of this natural product.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| Absorption Coefficient (mm⁻¹) | Data not available |

| F(000) | Data not available |

Biosynthetic Investigations of 1,2 Dehydrogeissoschizoline

Proposed Biosynthetic Precursors and Intermediates (e.g., Tryptophan and Secologanin (B1681713) Derivatives)

The biosynthesis of all monoterpenoid indole (B1671886) alkaloids, including 1,2-dehydrogeissoschizoline, originates from the convergence of two major metabolic pathways: the shikimate pathway and the methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govresearchgate.netuniversiteitleiden.nl

Tryptophan and Tryptamine (B22526): The shikimate pathway provides the amino acid L-tryptophan, which serves as the precursor for the indole moiety of the alkaloid. nih.gov Tryptophan undergoes a critical decarboxylation step to form tryptamine. nih.govpnas.org This initial conversion is a key entry point into the MIA pathway. nih.gov

Secologanin: The terpenoid component, secologanin, is derived from the MEP pathway, which produces the C10 monoterpene geraniol (B1671447). plos.orgnih.gov A series of complex enzymatic reactions then converts geraniol into the secoiridoid monoterpene, secologanin. nih.govuniversiteitleiden.nlresearchgate.net

Strictosidine (B192452): The central and universal intermediate for all MIAs is strictosidine. plos.orgbiorxiv.orgfrontiersin.org It is formed through a stereospecific Pictet-Spengler condensation reaction between tryptamine and secologanin. nih.gov This reaction links the indole and terpenoid precursors and establishes the foundational backbone of the entire MIA class. nih.govnih.gov

Downstream Intermediates: Following its formation, strictosidine is deglycosylated by the enzyme strictosidine β-glucosidase (SGD) to yield a reactive aglycone. biorxiv.org This unstable intermediate is then converted through a series of rearrangements and reductions. A key intermediate downstream of strictosidine is geissoschizine, which is considered a precursor to a wide array of alkaloids. biorxiv.org The biosynthesis of this compound proceeds via a specific pathway from this geissoschizine intermediate.

| Precursor/Intermediate | Originating Pathway | Role in Biosynthesis |

| L-Tryptophan | Shikimate Pathway | Initial source of the indole ring. nih.govnih.gov |

| Tryptamine | Derived from Tryptophan | The indole-containing substrate for condensation. nih.gov |

| Secologanin | MEP Pathway | The monoterpenoid partner in the condensation reaction. researchgate.net |

| Strictosidine | Condensation Product | The universal precursor to all monoterpenoid indole alkaloids. biorxiv.orgfrontiersin.orgnih.gov |

| Geissoschizine | Downstream of Strictosidine | A key branch-point intermediate leading to the geissoschizoline (B1216679) scaffold. biorxiv.org |

Enzymatic Transformations and Key Biocatalytic Steps in the Indole Alkaloid Pathway

The conversion of primary metabolites into this compound is orchestrated by a series of specialized enzymes. Each enzyme catalyzes a specific transformation, guiding the substrate through the complex biosynthetic network.

The initial steps are well-characterized:

Tryptophan Decarboxylase (TDC): This enzyme catalyzes the conversion of tryptophan to tryptamine, committing the indole unit to the MIA pathway. nih.govnih.gov

Strictosidine Synthase (STR): STR performs the crucial Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine. nih.govnih.gov This enzyme is a key control point and is highly specific for producing the correct 3-α(S) stereoisomer, strictosidine. biorxiv.org

Strictosidine β-Glucosidase (SGD): This glucosidase hydrolyzes the glucose moiety from strictosidine, initiating the cascade of rearrangements that lead to further structural diversity. biorxiv.orgescholarship.org

Geissoschizine Synthase (GS): While its exact identity remained elusive for some time, recent research has identified gene clusters containing candidates for geissoschizine synthase, which converts the strictosidine aglycone into geissoschizine. biorxiv.orgbiorxiv.org

From geissoschizine, further specific enzymatic steps, likely involving oxidoreductases, lead to the formation of this compound.

| Enzyme | Abbreviation | Function |

| Tryptophan Decarboxylase | TDC | Converts L-tryptophan to tryptamine. nih.gov |

| Strictosidine Synthase | STR | Condenses tryptamine and secologanin to form strictosidine. nih.gov |

| Strictosidine β-Glucosidase | SGD | Removes glucose from strictosidine to form the reactive aglycone. biorxiv.orgescholarship.org |

| Geissoschizine Synthase | GS | Converts the strictosidine aglycone to geissoschizine. biorxiv.orgbiorxiv.org |

Genetic Characterization of Biosynthetic Gene Clusters (BGCs)

In plants, genes for specialized metabolic pathways are often physically linked on the chromosome, forming biosynthetic gene clusters (BGCs). rsc.org This co-localization facilitates the coordinated regulation and inheritance of the entire pathway. The biosynthesis of monoterpenoid indole alkaloids is a prime example of this phenomenon.

In the model medicinal plant Catharanthus roseus and other MIA-producing species, key genes for the early pathway are clustered. nih.gov For instance, the genes encoding Tryptophan Decarboxylase (TDC) and Strictosidine Synthase (STR) are often found in close proximity. biorxiv.orgresearchgate.net In some species, these are co-located with a transporter gene from the MATE (Multidrug and Toxic Compound Extrusion) family, which is believed to transport secologanin into the vacuole where STR is located. biorxiv.org

Recent genomic studies in species like Rauvolfia tetraphylla and C. roseus have identified not only the strictosidine BGC but also a distinct, yet evolutionarily related, gene cluster believed to be responsible for geissoschizine synthesis (the GS cluster). biorxiv.orgbiorxiv.org The discovery of these BGCs provides a powerful tool for genome mining and understanding the evolutionary origins of MIA diversity. biorxiv.org The characterization of these clusters is fundamental to identifying all the genes necessary for reconstructing the pathway in heterologous systems. nih.gov

Metabolic Engineering Strategies for Pathway Elucidation and Production Enhancement

The low abundance of many valuable MIAs in their native plants has driven extensive research into metabolic engineering. nih.govnih.gov These strategies aim to understand pathway regulation and bottlenecks, and ultimately to increase the production of desired compounds.

Gene Knockout and Overexpression Studies

Manipulating the expression levels of key biosynthetic genes is a common strategy.

Overexpression: Studies have focused on overexpressing the genes for the first committed enzymes, Tryptophan Decarboxylase (TDC) and Strictosidine Synthase (STR) , in Catharanthus roseus and other plants. nih.govresearchgate.net Overexpressing both CrTDC and CrSTR in C. roseus led to a significant increase in the transcript levels of these genes and resulted in up to a two-fold enhancement in total alkaloid production, including a five-fold increase in the downstream dimeric alkaloid vinblastine (B1199706). nih.gov However, simply overexpressing an early pathway gene like TDC does not always lead to increased final product accumulation, highlighting the complex regulation and potential bottlenecks elsewhere in the pathway. nih.gov

Gene Knockout/Silencing: Gene knockout studies, often using techniques like RNA interference (RNAi) or CRISPR-Cas9, are crucial for confirming gene function. For example, knocking out a candidate gene and observing the loss of a specific metabolite provides strong evidence for that gene's role in its production. nih.govareeo.ac.ir In rice, knockout of an atypical strictosidine synthase-like gene (OsSTRL2) resulted in male sterility due to defects in pollen wall formation, demonstrating that genes from this family can have diverse roles beyond secondary metabolism. nih.govfrontiersin.org

Heterologous Expression Systems for Pathway Reconstruction

Reconstructing biosynthetic pathways in microbial hosts like yeast (Saccharomyces cerevisiae) or other plants like Nicotiana benthamiana offers a promising alternative to extraction from the native source. nih.govbiorxiv.orgnih.gov This approach allows for production in a controlled fermenter environment and simplifies downstream processing.

Significant progress has been made in engineering the production of the central precursor, strictosidine, in heterologous hosts. biorxiv.orgbiopacificmip.org This has been achieved by co-expressing all the necessary enzymes for both the tryptamine and secologanin branches of the pathway. For example, researchers successfully reconstituted the entire strictosidine pathway in N. benthamiana by expressing 14 different enzymes, demonstrating the feasibility of producing complex plant metabolites in a heterologous plant host. researchgate.netbiorxiv.org

Similarly, yeast has been engineered to produce strictosidine and even more complex downstream alkaloids like serpentine (B99607) and alstonine. nih.govbiopacificmip.orgosti.gov These efforts required extensive optimization, including balancing enzyme expression levels, addressing issues with poorly expressing plant enzymes (especially cytochrome P450s), and engineering the host's primary metabolism to provide sufficient precursors. biopacificmip.orgoup.com Such yeast-based platforms not only enable scalable production but also serve as a powerful tool for discovering new enzymes and producing novel "unnatural" alkaloid analogs by feeding modified precursors. biopacificmip.orgosti.gov

Total Chemical Synthesis and Synthetic Methodological Advances

Retrosynthetic Analysis and Key Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available precursors through a series of logical steps known as "disconnections". tgc.ac.innumberanalytics.com For a molecule like 1,2-Dehydrogeissoschizoline, the primary challenge lies in the stereocontrolled construction of its multiple rings and chiral centers.

A common retrosynthetic strategy for geissoschizoline (B1216679), the hydrogenated analog of this compound, involves a biomimetic approach. For instance, the bisindole alkaloid geissolosimine, which contains a geissoschizoline unit, was synthesized by disconnecting the bond between the two indole (B1671886) fragments, leading back to geissoschizoline and vellosimine (B128456) as key precursors. rsc.org

The core of the geissoschizoline synthesis itself often hinges on key bond disconnections that simplify the pentacyclic framework. A notable strategy developed by Xie and coworkers for the synthesis of geissoschizoline involves several key transformations in the forward sense that imply specific retrosynthetic disconnections. rsc.org Their approach highlights a domino oxidation/intramolecular condensation and a unique SnCl₄/TFA-promoted cascade reaction. rsc.org This suggests a retrosynthetic plan where the final cyclizations are key simplifying steps.

Another approach demonstrates the synthesis of geissoschizoline via an allenyl ester intermediate. researchgate.net This strategy implies a retrosynthetic disconnection of the indole-2-acetate side chain, simplifying the target to a precursor amenable to indole formation. researchgate.net

Key strategic disconnections in the synthesis of the geissoschizoline core often focus on:

The C-N bonds: Breaking the bonds forming the piperidine (B6355638) ring (D-ring) or the azepane ring (E-ring) to simplify the polycyclic system.

The C-C bonds of the carbocyclic rings: Disconnecting the cyclopentane (B165970) or cyclohexane (B81311) rings within the monoterpene unit.

The Indole Core: Utilizing reactions like the Fischer indole synthesis or modern variations allows for the indole moiety to be formed from simpler aniline (B41778) and carbonyl precursors.

These disconnections break the complex target into more manageable synthons, which are the idealized fragments resulting from a disconnection. researchgate.net The synthetic equivalents of these synthons are then used in the forward synthesis.

| Retrosynthetic Strategy | Key Disconnection/Transformation | Precursors | Reference |

| Biomimetic Dimerization | Inter-unit C-N bond | Geissoschizoline, Vellosimine | rsc.org |

| Cascade Cyclization | Intramolecular cyclization/condensation | Acyclic amino-ester | rsc.org |

| Allenyl Ester Approach | Indole ring formation | Aniline derivative, Malonic ester derivative | researchgate.net |

Stereoselective and Enantioselective Synthetic Approaches

Controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount in the synthesis of natural products, as the biological activity is often dependent on a single stereoisomer. ub.edu Syntheses of this compound and related alkaloids employ various strategies to establish the required stereocenters with high precision.

Asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of a large amount of a single enantiomer of the product, is a powerful tool in modern organic synthesis. oup.comresearchgate.net This approach is highly efficient and atom-economical.

In a recent de novo synthesis of geissoschizoline, a catalytic asymmetric double Michael addition was a pivotal step. rsc.orgrsc.org This reaction established key stereocenters early in the synthetic sequence with high enantioselectivity. Organocatalysis, which uses small organic molecules as catalysts, has become particularly prominent in the synthesis of complex indole alkaloids. oup.com Chiral phosphoric acids and chiral amines, for example, have been used to catalyze reactions like the Pictet-Spengler reaction and Michael additions, enabling the construction of chiral tetrahydro-β-carboline and piperidine skeletons found in many alkaloids. oup.comnih.gov

| Catalytic Method | Reaction Type | Catalyst Class | Application in Indole Alkaloid Synthesis |

| Asymmetric Michael Addition | C-C Bond Formation | Organocatalyst (e.g., chiral amine) | Construction of the geissoschizoline core. rsc.org |

| Asymmetric Pictet-Spengler | C-C Bond Formation | Chiral Brønsted Acid (e.g., phosphoric acid) | Synthesis of tetrahydro-β-carboline core. oup.com |

| Asymmetric Hydrogenation | Reduction | Chiral Transition-Metal Complex (e.g., Ir, Rh) | Creation of chiral centers in piperidine rings. researchgate.netbohrium.com |

| Asymmetric Alkynylation | C-C Bond Formation | Copper-Catalyst | Synthesis of chiral C1-alkynyl tetrahydro-β-carbolines. nih.gov |

The chiral pool approach utilizes readily available, enantiomerically pure natural products, such as amino acids or terpenes, as starting materials. ub.edu The inherent chirality of the starting material is incorporated into the final target molecule. Tryptophan, a naturally occurring amino acid, is a common chiral pool starting material for the synthesis of many indole alkaloids, as it already contains the indole nucleus and a chiral center. researchgate.net Syntheses of related corynanthe alkaloids like geissoschizol have been achieved starting from (R)-tryptophan. researchgate.net

Auxiliary-based methods involve temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled. york.ac.uk This strategy provides a reliable way to control stereochemistry, although it is less atom-economical than catalytic methods due to the stoichiometric use of the auxiliary.

| Strategy | Description | Common Starting Material/Auxiliary | Advantages/Disadvantages |

| Chiral Pool | Utilizes a naturally occurring chiral molecule as the starting material. nih.gov | L- or D-Tryptophan, Monoterpenes | Adv: Readily available starting material, defined absolute stereochemistry. Disadv: Limited to the structures and chirality of available natural products. |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. york.ac.uk | Evans' oxazolidinones, Chiral amines | Adv: High levels of stereoselectivity, predictable outcomes. Disadv: Requires additional steps for attachment and removal, stoichiometric use of the auxiliary. |

Asymmetric Catalysis in Stereocenter Formation

Novel Reaction Methodologies Employed in Analogous Indole Alkaloid Syntheses

The quest for efficient syntheses of complex indole alkaloids has spurred the development of innovative reaction methodologies. acs.org These new methods often focus on rapidly building molecular complexity from simple starting materials.

Annulation reactions, which form a new ring onto an existing molecule, are powerful tools for constructing the polycyclic cores of alkaloids. nih.gov Various types of annulation strategies have been successfully applied in indole alkaloid synthesis:

[4+2] Annulation: A phosphine-catalyzed [4+2] annulation between an imine and an allene (B1206475) has been used to form the D-ring of macroline-type indole alkaloids. nih.gov This is a type of cycloaddition reaction that efficiently creates a six-membered ring.

Aza-[3+3] Annulation: This strategy involves the reaction of a three-atom nitrogen-containing component with a three-atom carbon component to construct a six-membered nitrogen heterocycle, providing a practical route to various tryptophan-derived alkaloids. nih.gov

Cascade Annulations: Researchers have developed cascade reactions where a single event triggers a series of bond-forming transformations. A highly stereoselective cascade annulation was key in generating the tetracyclic core of the Malagasy alkaloids. rsc.org Similarly, palladium-catalyzed cascade reactions, such as the Larock indole annulation combined with a Tsuji-Trost allylation, can build multiple rings in a single step.

The manipulation of oxidation states at various positions of the indole alkaloid scaffold is crucial for both installing functionality and completing the synthesis.

Oxidative transformations are frequently used to introduce complexity or to facilitate key bond formations. acs.orgrsc.org

Oxidative Coupling: Direct coupling between two C-H bonds is an efficient way to form C-C bonds. Intramolecular dearomative oxidative coupling (IDOC) of indoles has emerged as a unified strategy for the total synthesis of various indoline (B122111) alkaloids, creating challenging spirocyclic systems and quaternary carbon centers. nih.gov

Oxidation of the Indole Ring: The transformation of an indole into an oxindole (B195798) is a common strategy in alkaloid synthesis and can be a key step in the pathway to compounds like mitraphylline. acs.org

Reductive transformations are equally important, often employed in the final stages of a synthesis to remove protecting groups or to form the target ring system. aablocks.com

Reductive Cyclization: The reduction of a nitro group to an amine, followed by spontaneous cyclization onto a nearby electrophile (e.g., a ketone or ester), is a classic method for building heterocyclic rings. This has been used in the synthesis of tricyclic indole alkaloids like the dilemmaones. nih.gov

Reductive Interrupted Fischer Indolization: A novel variation of the classic Fischer indole synthesis was developed where the reaction is intentionally stopped after the initial reductive cyclization, providing a dihydroindole intermediate that serves as a versatile precursor for various Aspidosperma alkaloids. acs.org

Annulation Reactions for Polycyclic Core Construction

Biomimetic Synthesis Studies Reflecting Putative Biosynthetic Pathways

Biomimetic synthesis, which seeks to mimic the proposed biosynthetic pathways of natural products, offers an elegant and often efficient approach to the construction of complex molecules. In the context of this compound and its congeners, these studies not only provide access to the target molecules but also offer insights into their natural formation.

A notable example of a biomimetic approach involves the synthesis of bisindole alkaloids like (-)-leucoridines A and C. nih.gov These syntheses were achieved through the dimerization of (-)-dihydrovalparicine, a key intermediate that can be prepared from (+)-geissoschizoline and (-)-dehydrogeissoschizoline. nih.gov This strategy highlights the potential of a common intermediate to serve as a precursor to a variety of structurally related alkaloids, mirroring the divergent pathways often observed in biosynthesis. The key transformation in this synthesis is the in situ dimerization of (-)-dihydrovalparicine from (-)-1,2-dehydrogeissoschizoline using trifluoroacetic acid. temple.edu

Furthermore, a de novo synthesis of the bisindole alkaloid geissolosimine has been accomplished, wherein geissoschizoline, the northern fragment of the target molecule, was first prepared. rsc.org The biomimetic coupling of geissoschizoline with vellosimine was then realized, demonstrating a plausible biosynthetic connection. rsc.org This work underscores the utility of biomimetic strategies in the collective synthesis of related alkaloids. rsc.orgresearchgate.net

Recent research has also led to the development of a mild and efficient protocol for preparing methyl indole-2-acetate, a crucial structural motif in many monoterpenoid indole alkaloids, including geissoschizoline. researchgate.net This method proceeds through an allenyl ester intermediate and has been successfully applied to the asymmetric total synthesis of geissoschizoline, showcasing complete stereochemical control in the construction of its six chiral centers. researchgate.net

The proposed biosynthetic pathways for many indole alkaloids, including those related to this compound, often involve complex enzymatic cascades that guide the formation of intricate ring systems. semanticscholar.orgresearchgate.netresearchgate.netnih.govnih.gov Synthetic chemists often draw inspiration from these proposed pathways to design their synthetic routes. For instance, the intramolecular dearomative oxidative coupling of indoles has emerged as a powerful strategy for the total synthesis of various indoline alkaloids. nih.gov This method allows for the construction of challenging polycyclic ring systems and has been applied to the synthesis of alkaloids with skeletons related to that of this compound. nih.gov

| Biomimetic Synthesis Approach | Key Intermediate | Target Alkaloid(s) | Key Transformation |

| Dimerization | (-)-Dihydrovalparicine | (-)-Leucoridines A and C | In situ dimerization with trifluoroacetic acid |

| Fragment Coupling | Geissoschizoline, Vellosimine | Geissolosimine | Biomimetic union |

| Allenyl Ester-Mediated Indole Synthesis | Allenyl ester | Geissoschizoline | NaCN-mediated indole formation |

Challenges in the Total Synthesis of Complex Indole Alkaloids Related to this compound

The total synthesis of complex indole alkaloids structurally related to this compound is fraught with numerous challenges, primarily stemming from their intricate and often densely functionalized polycyclic frameworks. rsc.orgrsc.orgwikipedia.orgsioc-journal.cn

One of the most significant hurdles is the construction of multiple contiguous stereogenic centers, including sterically congested quaternary carbon centers. nih.govrsc.orgsioc-journal.cn The rigid and caged polycyclic skeletons of many of these alkaloids, such as those found in the Kopsia family, further complicate their synthesis. rsc.org The development of stereoselective methods to forge these complex architectures is a central theme in this area of research.

The presence of the indole or indoline nucleus, often embedded within a larger ring system, presents another set of challenges. The reactivity of the indole ring must be carefully managed throughout the synthetic sequence to avoid undesired side reactions. Strategies such as intramolecular dearomative oxidative coupling have been developed to address this challenge by temporarily disrupting the aromaticity of the indole ring to facilitate the construction of complex polycyclic systems. nih.gov

Furthermore, the synthesis of alkaloids with unique structural motifs, such as the indole-fused pyrroloazocine core found in lapidilectines and related alkaloids, requires the development of novel synthetic methodologies. rsc.org The construction of such frameworks often involves multi-step sequences and the discovery of new chemical reactions.

The synthesis of bisindole alkaloids, where two complex monomeric units are linked together, presents its own unique set of challenges. Controlling the regioselectivity and stereoselectivity of the coupling reaction is often difficult. The biomimetic syntheses discussed previously provide elegant solutions to this problem by mimicking the proposed biosynthetic pathways. nih.govrsc.org

The development of unified synthetic strategies that can provide access to a variety of related alkaloids from a common intermediate is a major goal in this field. Such strategies not only improve the efficiency of the synthetic process but also allow for the exploration of the structure-activity relationships of these complex natural products. The collective synthesis of geissoschizoline, akuammicine, and other related alkaloids from a common precursor is a testament to the power of this approach. rsc.orgresearchgate.netacs.org

| Synthetic Challenge | Structural Feature | Example Alkaloid Class | Key Synthetic Strategy |

| Stereocontrol | Multiple contiguous stereocenters, quaternary carbons | Kopsia alkaloids, Vindoline | Asymmetric catalysis, Chiral pool synthesis |

| Ring System Construction | Caged polycyclic skeletons, Indole-fused pyrroloazocine | Kopsia alkaloids, Lapidilectines | Intramolecular dearomative oxidative coupling, Novel cyclization methods |

| Indole Reactivity | Management of indole/indoline nucleus | Various indoline alkaloids | Protective group strategies, Dearomative functionalization |

| Dimerization | Regio- and stereoselective coupling | Bisindole alkaloids (e.g., Leucoridines) | Biomimetic dimerization |

Pharmacological and Biological Research: Mechanistic Insights

In Vitro Mechanistic Characterization of Cellular and Molecular Interactions

Receptor Binding Assays and Ligand-Target Profiling

Currently, there is a lack of specific data in the public domain detailing receptor binding assays and comprehensive ligand-target profiling for 1,2-dehydrogeissoschizoline. While the compound is an indole (B1671886) alkaloid, a class known for interacting with various receptors, specific binding affinities and profiles for this compound remain to be fully characterized. wiley.com

Enzyme Inhibition and Activation Studies (e.g., Cholinesterase activity)

The inhibition of cholinesterases, enzymes critical for breaking down the neurotransmitter acetylcholine, is a key strategy in the symptomatic treatment of Alzheimer's disease. scielo.brnih.gov Research into the effects of this compound on cholinesterase activity is still in its early stages. While some related indole alkaloids have been investigated for their interaction with acetylcholinesterase (AChE), specific inhibitory or activation data for this compound is not yet available. scielo.brsemanticscholar.org

Modulation of Intracellular Signaling Pathways (e.g., Apoptosis induction, Wnt/β-catenin pathways)

The Wnt/β-catenin signaling pathway is a highly conserved pathway crucial for cell development, proliferation, and apoptosis. nih.gov Dysregulation of this pathway is implicated in various diseases, including cancer. nih.govmdpi.com The pathway's classical activation involves Wnt ligands binding to receptors, leading to the stabilization of β-catenin, which then translocates to the nucleus to activate target gene expression. nih.govmdpi.com

Some studies have explored the potential of natural compounds to modulate this pathway and induce apoptosis in cancer cells. dovepress.com For instance, the flavonoid Vicenin-2 has been shown to inhibit Wnt/β-catenin signaling and induce apoptosis in colon cancer cells. dovepress.com While the broader class of indole alkaloids has been investigated for anticancer properties, specific studies detailing the modulation of the Wnt/β-catenin pathway or apoptosis induction by this compound are not yet prevalent in the scientific literature. sid.irresearchgate.net

Cell-Based Functional Assays in Research Models

The primary focus of cell-based functional assays for this compound has been its antiprotozoal activity, particularly against the malaria parasite Plasmodium falciparum. nih.govsemanticscholar.orgmdpi.com

Research has evaluated the in vitro activity of this compound against both chloroquine-resistant (K1) and chloroquine-sensitive (T9-96) strains of P. falciparum. nih.govsemanticscholar.orgmdpi.com The compound demonstrated activity against both strains, with a notable finding that it was more active against the resistant K1 strain. mdpi.com

The 50% inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been reported. For this compound, the IC50 against the K1 strain was 27.26 µM, and against the T9-96 strain, it was 35.37 µM. semanticscholar.orgmdpi.com

Table 1: In Vitro Antiplasmodial Activity of this compound against P. falciparum Strains

| Compound | P. falciparum Strain | IC50 (µM) | Reference |

| This compound | K1 (Chloroquine-Resistant) | 27.26 ± 10.9 | semanticscholar.org |

| This compound | T9-96 (Chloroquine-Sensitive) | 35.37 ± 2.36 | semanticscholar.org |

To assess the selectivity of its antiprotozoal effect, the cytotoxicity of this compound has been determined in human cell lines, such as the KB cell line, which is a human oral cancer cell line often used for general cytotoxicity screening. nih.govsemanticscholar.org The selectivity index (SI) is a crucial parameter, calculated by comparing the cytotoxicity against a human cell line with the activity against the parasite. nih.govmdpi.com A higher SI value indicates greater selectivity for the parasite over host cells. While the cytotoxicity of this compound has been evaluated, specific IC50 values against KB cells and the resulting selectivity indices are not consistently detailed across the available literature. nih.govsemanticscholar.org

Evaluation in Chloroquine-Resistant (Plasmodium falciparum K1) and Sensitive (T9-96) Strains

In Vivo Pharmacological Models (Non-Human) for Activity Assessment

The evaluation of a compound's efficacy and behavior in a living organism is a critical step in pharmacological research. For antimalarial drug discovery, various non-human in vivo models are employed to assess the activity of potential therapeutic agents.

Rodent malaria parasites, such as Plasmodium yoelii, are extensively used in preclinical research to model human malaria infections. Current time information in Bangalore, IN. These models are invaluable for assessing the in vivo efficacy of new antimalarial compounds. inpa.gov.br P. yoelii offers several advantages, including its genetic tractability and the ability to mimic different aspects of the disease, from non-lethal to severe, lethal infections. Current time information in Bangalore, IN. Strains like P. yoelii 17XNL (non-lethal) are particularly useful for studying the liver stage of malaria and host immune responses, while the 17XL strain (lethal) serves as a model for severe malaria. Current time information in Bangalore, IN.inpa.gov.br

Extracts from Geissospermum species, the plant genus from which this compound is isolated, have demonstrated activity in rodent models. For instance, an extract of Geissospermum argenteum showed 83% inhibition of the intra-hepatic (liver) stage of P. yoelii, suggesting potential for malaria prophylaxis. fiocruz.br Another extract from G. laeve inhibited P. yoelii parasitemia in rodents by 35%. fiocruz.br

Despite the use of these models for related plant extracts, a review of the scientific literature did not yield specific studies that have evaluated the in vivo antimalarial activity of the isolated compound, this compound, using the Plasmodium yoelii model or other preclinical disease models.

Pharmacokinetic (PK) studies investigate the time course of a drug's concentration in the body, while pharmacodynamic (PD) studies examine the relationship between drug concentration and its pharmacological effect. researchgate.net Animal models are essential for this research, providing data on how a compound is handled by a living system, which helps in predicting its behavior in humans. fiocruz.br The methodologies often involve administering the compound to animal models, such as mice or rats, and then measuring its concentration in plasma or tissues over time to determine key PK parameters. nih.gov These parameters are then correlated with the observed efficacy (e.g., reduction in parasitemia) to establish a PK/PD relationship. nih.gov

Currently, there are no published studies detailing the pharmacokinetic or pharmacodynamic properties of this compound in any animal models. This information is crucial for understanding its potential as a drug candidate and for designing effective dosing regimens, but it is not available in the reviewed scientific literature.

Preclinical Disease Models (e.g., Plasmodium yoelii in rodents for antimalarial research)

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. researchgate.net By systematically modifying the molecular structure, researchers can identify which parts of the molecule are crucial for its effects.

The synthesis of analogs, or structurally similar compounds, is a cornerstone of SAR studies. researchgate.net This process allows researchers to explore how specific changes to a molecule's scaffold or functional groups impact its biological potency and selectivity. nih.govnih.gov For indole alkaloids, this could involve modifying the indole nucleus, the side chains, or the stereochemical centers. mdpi.com

A search of the available scientific literature did not reveal any studies focused on the specific design and synthesis of analogs of this compound for the purpose of probing its structure-activity relationships. Research in this area would be necessary to optimize its antimalarial activity.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov For many antimalarial indole alkaloids, a key mechanism of action is the inhibition of hemozoin formation, and the indole nucleus itself is often a critical part of the pharmacophore. nih.govunair.ac.id

The compound this compound was isolated from the bark of Geissospermum sericeum along with its parent compound, geissoschizoline (B1216679), and another derivative, geissoschizoline N4-oxide. nih.gov The in vitro antiplasmodial activities of these compounds against Plasmodium falciparum were evaluated, providing some initial SAR insights. nih.gov

| Compound | IC50 (µM) vs P. falciparum K1 (CQ-Resistant) | IC50 (µM) vs P. falciparum T9-96 (CQ-Sensitive) | Cytotoxicity (IC50 µM vs KB cells) |

| This compound | 10.3 | 4.8 | >143 |

| Geissoschizoline | 10.0 | 5.5 | >143 |

| Geissoschizoline N4-oxide | >136 | >136 | >143 |

| Flavopereirine (B1672761) | 0.2 | 0.1 | 1.8 |

| Data sourced from Steele et al., 2002. nih.gov |

From this data, several preliminary SAR observations can be made:

The presence of the 1,2-dehydro (double bond) feature in this compound does not significantly alter its antiplasmodial potency compared to the parent compound, geissoschizoline. nih.gov

Oxidation at the N4 position, as seen in geissoschizoline N4-oxide, leads to a complete loss of activity, suggesting that the basicity or conformation of this nitrogen is crucial for its interaction with the biological target. nih.gov

All three geissoschizoline derivatives showed very low cytotoxicity against human KB cells, indicating a degree of selectivity for the parasite. nih.gov

The related β-carboline alkaloid, flavopereirine, isolated from the same plant, demonstrated significantly higher potency but also higher cytotoxicity. nih.gov This highlights how different alkaloid scaffolds from the same source can have vastly different activity and toxicity profiles.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on pharmacological activity. mdpi.comnih.gov Different enantiomers (non-superimposable mirror images) of a chiral drug can exhibit different potencies, metabolic pathways, and toxicities because biological targets like enzymes and receptors are themselves chiral. mdpi.comunair.ac.id Therefore, evaluating the activity of individual stereoisomers is a critical aspect of drug development. nih.gov

This compound is a complex chiral molecule. researchgate.net However, the current body of scientific literature lacks studies that specifically investigate the influence of its stereochemistry on its pharmacological activity. Such research would involve either separating the enantiomers of the natural product or synthesizing specific stereoisomers to test their individual antiplasmodial effects.

Advanced Analytical Techniques for Research and Quantification

Chromatographic Method Development for Complex Mixture Analysis

Chromatographic techniques are fundamental to the analysis of 1,2-dehydrogeissoschizoline, enabling its separation from other related alkaloids and matrix components.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and purity assessment of this compound. The development of a stability-indicating HPLC method is a primary objective, allowing for the accurate quantification of the analyte in the presence of its potential degradation products and process impurities. chromatographyonline.com A typical HPLC method development follows a structured approach to achieve optimal separation. chromatographyonline.com

The process often begins with the selection of a reversed-phase column, such as a C18 column, which is effective for separating a wide range of organic molecules. researchgate.netscielo.br The mobile phase composition, typically a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol, is meticulously optimized. chromatographyonline.commdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure the elution of both hydrophilic and hydrophobic compounds within a reasonable timeframe. chromatographyonline.com

Method validation is a critical step to ensure the reliability of the HPLC method. researchgate.net This involves assessing parameters such as linearity, precision, accuracy, and specificity. researchgate.netjapsonline.com Linearity is established by analyzing a series of standard solutions of known concentrations to demonstrate a proportional relationship between concentration and detector response. researchgate.netjapsonline.com Accuracy is determined by comparing the measured concentration to the true concentration, often through recovery studies, while precision reflects the closeness of repeated measurements. researchgate.net

Table 1: Typical Parameters for HPLC Method Development

| Parameter | Description | Typical Values/Conditions |

| Column | Stationary phase for separation. | Reversed-phase C18, (e.g., 150 mm x 4.6 mm, 5 µm particle size) researchgate.netscielo.br |

| Mobile Phase | Solvent system to elute the analyte. | Gradient of aqueous buffer (e.g., 0.1% formic acid) and organic solvent (e.g., acetonitrile). chromatographyonline.com |

| Flow Rate | Speed at which the mobile phase passes through the column. | 1.0 mL/min researchgate.netscielo.br |

| Detection | Method for detecting the analyte as it elutes. | UV detection at a specific wavelength (e.g., 230 nm, 272 nm, or 320 nm). researchgate.netscielo.brmdpi.com |

| Injection Volume | The volume of the sample introduced into the HPLC system. | 10 - 20 µL scielo.brmdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Quantification in Research Samples

For highly sensitive and selective detection and quantification of this compound in complex research samples, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice. cuni.cz This hyphenated technique combines the powerful separation capabilities of liquid chromatography with the precise mass analysis of mass spectrometry. b-ac.co.uk The development of a robust LC-MS/MS method is essential for pharmacokinetic studies and the analysis of trace levels of the compound in biological matrices. cuni.cznih.gov

The development of an LC-MS/MS method involves several key steps, including the optimization of chromatographic conditions to achieve good separation and the fine-tuning of mass spectrometer parameters for maximum sensitivity and specificity. b-ac.co.uk The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), a highly specific detection mode that minimizes interferences from the matrix. cuni.cz

Method validation for LC-MS/MS is rigorous and follows guidelines from regulatory bodies to ensure the reliability of the data. nih.gov Key validation parameters include linearity, accuracy, precision, recovery, and stability. nih.goveuropa.eu The use of a stable isotopically labeled internal standard is often crucial for achieving accurate and precise quantification, as it compensates for variations in sample preparation and instrument response. cuni.cz

Table 2: Key Considerations for LC-MS/MS Method Development

| Parameter | Description | Importance in Method Development |

| Ionization Source | Method to ionize the analyte. | Electrospray ionization (ESI) is common for polar to moderately polar compounds. |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Triple quadrupole mass spectrometers are widely used for quantitative analysis due to their sensitivity and specificity. |

| Detection Mode | Technique used for detecting the analyte. | Selected Reaction Monitoring (SRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. cuni.cz |

| Internal Standard | A compound of known concentration added to samples. | A stable isotopically labeled analog of the analyte is preferred for accurate quantification. cuni.cz |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. mst.or.jp While direct analysis of the non-volatile alkaloid this compound by GC-MS is not feasible without derivatization, the technique could be applicable for the analysis of its potential volatile metabolites or degradation products. mst.or.jpnih.gov

In GC-MS, the sample is vaporized and separated in a gaseous mobile phase. The separated components then enter the mass spectrometer for detection and identification. mst.or.jp The applicability of GC-MS to this compound research would depend on the generation of volatile derivatives or the presence of volatile metabolites in the samples being analyzed. nih.gov GC-MS is widely used in metabolomics studies to identify a broad range of small molecules in biological samples. nih.govresearchgate.net

Quantitative Spectroscopic Methods in Research (e.g., Advanced NMR for quantification)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a reliable and accurate method for the quantitative analysis of organic compounds, including natural products. jeol.com Unlike chromatographic techniques, qNMR can provide direct quantification without the need for an identical reference standard for the analyte. eurl-pesticides.eu This makes it a valuable tool for purity assessment and the determination of compound concentration in solutions. ox.ac.ukunsw.edu.au

The principle of qNMR relies on the fact that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. ox.ac.uk For absolute quantification, a certified internal standard of known concentration is added to the sample. ox.ac.uk By comparing the integral of a specific resonance of the analyte to the integral of a known resonance of the internal standard, the concentration of the analyte can be accurately determined. eurl-pesticides.euox.ac.uk

Several parameters must be carefully controlled to ensure the accuracy and precision of qNMR measurements. These include ensuring complete solubilization of the sample, using an appropriate relaxation delay to allow for full recovery of the magnetization between scans, and achieving a good signal-to-noise ratio. ox.ac.uk The non-destructive nature of qNMR allows the sample to be recovered for further analysis. eurl-pesticides.eu

Table 3: Essential Parameters for Quantitative NMR (qNMR)

| Parameter | Description | Importance for Accurate Quantification |

| Internal Standard | A compound with known purity and concentration. | Allows for the absolute quantification of the analyte. ox.ac.uk |

| Relaxation Delay (d1) | The time between successive scans. | Must be sufficiently long (typically 5-7 times the longest T1 relaxation time) to ensure complete relaxation of all nuclei. ox.ac.uk |

| Signal-to-Noise Ratio (S/N) | The ratio of the signal intensity to the background noise. | A high S/N is required for accurate integration of the signals. ox.ac.uk |

| Pulse Angle | The angle by which the magnetization vector is tipped. | A 90° pulse is typically used to maximize the signal. ox.ac.uk |

Bioanalytical Method Development for In Vitro and In Vivo Study Sample Analysis

The analysis of this compound in biological samples from in vitro and in vivo studies presents significant challenges due to the complexity of the biological matrix. cuni.cznih.gov Bioanalytical methods must be developed and validated to ensure the reliable quantification of the analyte in matrices such as plasma, urine, and tissue homogenates. europa.eurrml.ro

The development of a bioanalytical method encompasses several critical stages, from sample preparation to data analysis. cuni.cz The overarching goal is to develop a method that is not only accurate and precise but also robust and suitable for the analysis of a large number of samples, as is often required in preclinical and clinical studies. europa.eu

Sample Preparation Strategies from Complex Biological Matrices for Research

Sample preparation is a crucial and often the most challenging step in bioanalysis. nih.govchromatographyonline.com Its primary purpose is to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. nih.govmdpi.com The choice of sample preparation technique depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the analytical technique to be used. nih.gov

Common sample preparation techniques for biological matrices include:

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (e.g., acetonitrile) is added to the sample to precipitate proteins. scielo.brchromatographyonline.com While effective for removing a large portion of proteins, it may not be sufficient to eliminate all matrix effects. chromatographyonline.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. b-ac.co.ukmdpi.com It can provide a cleaner extract than PPT but is more labor-intensive.

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique that uses a solid sorbent to selectively adsorb the analyte from the liquid sample. b-ac.co.ukmdpi.com Interferences are washed away, and the analyte is then eluted with a small volume of a strong solvent. Mixed-mode SPE cartridges, which contain both ion-exchange and reversed-phase functionalities, can provide even greater selectivity. mdpi.com

The ultimate goal of any sample preparation strategy is to minimize the "matrix effect," which refers to the suppression or enhancement of the analyte's signal by co-eluting matrix components. nih.gov Careful development and validation of the sample preparation method are essential for achieving accurate and reliable bioanalytical results. metrino.eu

Table 4: Comparison of Common Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Precipitation of proteins using an organic solvent. | Simple, fast, and inexpensive. chromatographyonline.com | May result in significant matrix effects and loss of analyte. chromatographyonline.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquids. | Provides a cleaner extract than PPT. b-ac.co.uk | Can be labor-intensive and may use large volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | Selective adsorption of the analyte onto a solid sorbent. | High recovery, clean extracts, and potential for automation. b-ac.co.ukmdpi.com | Can be more expensive and time-consuming to develop the method. |

Method Validation Parameters for Research Assay Reliability

Ensuring the reliability and consistency of analytical data is paramount in scientific research. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net For quantitative assays of this compound, several key parameters, guided by international standards, must be rigorously evaluated. americanpharmaceuticalreview.comeuropa.eu While specific validation data for this compound is not extensively published, the validation parameters for analytical methods used for other indole (B1671886) alkaloids, such as those in Uncaria rhynchophylla or Mitragyna speciosa, provide a strong framework. acs.orgnih.gov

The primary validation parameters include:

Specificity: This ensures that the analytical signal is solely from the analyte of interest, without interference from other compounds in the sample matrix, such as other alkaloids, plant metabolites, or excipients. demarcheiso17025.com

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is typically demonstrated by a high correlation coefficient (R²) for the calibration curve. acs.org

Range: The concentration interval over which the method is shown to be precise, accurate, and linear. europa.eu For assays, this is often 80% to 120% of the target concentration. demarcheiso17025.com

Accuracy: The closeness of the test results to the true value. It is often expressed as percent recovery of a known amount of added analyte. europa.eu For many assays, accuracy is expected to be within ±2% for the active ingredient. demarcheiso17025.com

Precision: This measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) and is assessed at two levels:

Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time. americanpharmaceuticalreview.com

Intermediate Precision (Inter-day precision): Expresses the variations within a laboratory, such as on different days, with different analysts, or on different equipment. americanpharmaceuticalreview.com For indole alkaloid analysis, RSD values are often required to be less than 2.51%. acs.org

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net For some indole alkaloid analyses, the LOQ can be as low as 25 µg/mL. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu

The following table summarizes typical acceptance criteria for these validation parameters based on established practices for the analysis of related alkaloids.

| Parameter | Common Acceptance Criteria | Reference |

| Linearity (R²) | ≥ 0.999 | acs.orgdemarcheiso17025.com |

| Accuracy (% Recovery) | 90% - 110% | demarcheiso17025.com |

| Precision (RSD) | ≤ 2% for drug products, may reach 10% at LOQ | demarcheiso17025.com |

| Intra-day & Inter-day Precision (RSD) | < 2.51% | acs.org |

| Specificity | No interference at the retention time of the analyte | demarcheiso17025.com |

| Limit of Quantitation (LOQ) | Must be determined with acceptable precision and accuracy | nih.gov |

Microfluidic and Miniaturized Analytical Platforms in Alkaloid Research

The field of alkaloid research is increasingly benefiting from the adoption of microfluidic and miniaturized analytical platforms, often called "lab-on-a-chip" systems. fluigent.comnih.gov These technologies manipulate and control small volumes of fluids (typically in the microliter to nanoliter range) within micro-scale channels. mdpi.com This approach offers significant advantages for the study of natural products like this compound, which are often available only in minute quantities. researchgate.net

Key benefits of these miniaturized systems include drastically reduced consumption of samples and expensive reagents, faster analysis times, high-throughput capabilities, and enhanced sensitivity and resolution. nih.govresearchgate.net The integration of microfluidics with powerful analytical techniques like mass spectrometry (MS) and liquid chromatography (LC) is particularly promising. researchgate.net

Several types of microfluidic platforms are relevant to alkaloid research:

Chip-Based Liquid Chromatography: This miniaturizes the entire liquid chromatography process onto a single chip, integrating sample injection, separation columns, and sometimes detection. researchgate.net It is highly suitable for analyzing precious and complex samples containing trace alkaloids. researchgate.net

Droplet Microfluidics: This technology uses picoliter-sized droplets as individual micro-reactors. kuleuven.be It enables high-throughput screening of thousands of samples per second, making it a powerful tool for discovering new bioactive natural products from vast libraries or environmental samples. kuleuven.benih.gov

Paper-Based Microfluidic Analytical Devices (µPADs): These use patterned paper to create microfluidic channels, where liquid moves via capillary action without needing external pumps. researchgate.netresearchgate.net µPADs are extremely low-cost, portable, and easy to use, making them suitable for rapid, on-site screening and preliminary quantification of compounds in various applications, including environmental monitoring and food safety. researchgate.netmdpi.com

Miniaturized Solid-Phase Extraction (µ-SPE): Miniaturized extraction techniques like µ-SPEed can be used for rapid sample clean-up and concentration of alkaloids from complex matrices like honey, using minimal amounts of organic solvents. nih.gov

These platforms represent a significant technological leap, enabling more efficient and sustainable research into rare and complex alkaloids. researchgate.netnih.gov The ability to perform high-throughput screening and analysis with minimal sample consumption is a crucial advantage when investigating natural products. nih.gov

The table below compares the key features of different miniaturized analytical platforms applicable to alkaloid research.

| Platform Type | Primary Advantage | Typical Sample Volume | Throughput | Key Application in Alkaloid Research | Reference |

| Chip-Based LC | High resolution, integration | µL - nL | Moderate | Detailed quantitative analysis of trace alkaloids | researchgate.net |

| Droplet Microfluidics | Ultra-high throughput | pL - nL | Very High | High-throughput screening for bioactivity | kuleuven.benih.gov |

| Paper-Based Devices (µPADs) | Low cost, portability, ease of use | µL | High (Parallel) | Rapid, on-site screening and semi-quantification | mdpi.comresearchgate.net |

| Miniaturized SPE (µ-SPE) | Rapid, green sample preparation | µL | High | Sample clean-up and concentration prior to analysis | nih.gov |

Chemical Derivatization Strategies for Research Applications

Derivatization for Enhanced Spectroscopic Detection and Analysis

Spectroscopic techniques are fundamental in the analysis of organic molecules. However, the inherent properties of a compound might not be optimal for detection. Derivatization can introduce specific chemical groups that improve visibility under various spectroscopic methods. libretexts.org

Strategies for Chromophore and Fluorophore Introduction

Chromophores are parts of a molecule that absorb light in the ultraviolet-visible region, while fluorophores are compounds that re-emit light upon excitation. bachem.comwikipedia.org Introducing these groups into 1,2-Dehydrogeissoschizoline can significantly enhance its detectability in techniques like UV-Vis spectroscopy and fluorescence microscopy. bachem.comwikipedia.org

The process of introducing a chromophore or fluorophore typically involves reacting the target molecule with a reagent containing the desired light-absorbing or emitting moiety. researchgate.net For this compound, this would likely target reactive functional groups within its structure. The choice of reagent is critical and depends on the functional groups present in the parent molecule. The introduction of these groups allows for more sensitive detection and quantification. ibs.frmdpi.com

| Strategy | Description | Potential Reagents | Detection Method |

| Chromophore Tagging | Introduction of a light-absorbing group to enhance UV-Vis detection. bachem.com | Dinitrophenylhydrazine (for carbonyl groups), Benzoyl chloride (for amines/alcohols) researchgate.net | UV-Vis Spectroscopy |

| Fluorophore Tagging | Attachment of a fluorescent group for highly sensitive detection. wikipedia.org | Dansyl chloride, Fluorescein isothiocyanate (FITC), Naphthalene-based probes libretexts.orgwikipedia.org | Fluorescence Spectroscopy, Fluorescence Microscopy |

Derivatization for Improved Mass Spectrometric Ionization and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio of ions. spectroscopyonline.com Derivatization can be employed to improve the ionization efficiency and control the fragmentation patterns of a molecule, leading to more sensitive and informative mass spectra. spectroscopyonline.comddtjournal.com

For a compound like this compound, derivatization can introduce a readily ionizable group, enhancing its signal in techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). spectroscopyonline.com Furthermore, specific derivatizing agents can direct fragmentation to predictable pathways, aiding in structural elucidation. ddtjournal.com For instance, reagents can be designed to introduce a "charge-tag," a permanently charged group that ensures efficient ionization. spectroscopyonline.com

| Derivatization Goal | Strategy | Example Reagents | Effect on MS Analysis |

| Enhanced Ionization | Introduction of a readily ionizable or permanently charged group. spectroscopyonline.com | Girard's reagents, 2-hydrazino-1-methylpyridine (HMP) spectroscopyonline.comnih.govnih.gov | Increased signal intensity and sensitivity. nih.govnih.gov |

| Controlled Fragmentation | Introduction of a group that directs bond cleavage upon collision-induced dissociation (CID). ddtjournal.com | Silylation reagents (e.g., BSTFA), Acylation reagents gcms.czresearchgate.net | Predictable fragment ions, aiding in structural confirmation. |

| Improved Separation | Modification of polarity to enhance chromatographic separation prior to MS analysis. thermofisher.com | Alkylation or acylation reagents thermofisher.comrsc.org | Better resolution of isomers and isobars. |

Synthesis of Chemical Probes and Affinity Ligands for Target Identification Research

A key aspect of understanding the biological role of a compound is identifying its molecular targets. Chemical probes, which are modified versions of the parent compound, are instrumental in these investigations. rsc.org

Biotinylation and Fluorescent Tagging Strategies

Biotinylation is the process of attaching biotin (B1667282), a vitamin with a very high affinity for the protein avidin, to a molecule of interest. thermofisher.com This strong and specific interaction is widely exploited for the purification and detection of target proteins. thermofisher.com By synthesizing a biotinylated derivative of this compound, researchers can use avidin-based affinity chromatography to isolate its binding partners from complex biological mixtures. nih.gov

Similarly, attaching a fluorescent tag to this compound allows for the visualization of its localization within cells and tissues using fluorescence microscopy. elifesciences.org This can provide valuable insights into its site of action. elifesciences.org

| Tagging Strategy | Principle | Application in Target ID | Key Reagents/Methods |

| Biotinylation | Covalent attachment of biotin to the molecule. thermofisher.com | Affinity-based purification of binding partners using streptavidin-coated beads. elifesciences.org | NHS-biotin, Maleimide-biotin (targets primary amines and sulfhydryls, respectively). thermofisher.com |

| Fluorescent Tagging | Covalent attachment of a fluorophore. wikipedia.org | Visualization of the molecule's subcellular localization and interaction with potential targets via fluorescence microscopy. elifesciences.org | Fluorescein, Rhodamine, Cyanine dyes. wikipedia.org |

Photoaffinity Labeling Probe Development

Photoaffinity labeling is a powerful technique to covalently link a probe to its biological target upon photo-irradiation. nih.gov This is achieved by incorporating a photoreactive group into the structure of the probe. nih.gov For this compound, a photoaffinity probe would be synthesized by introducing a group like a diazirine or a benzophenone. nih.gov

Upon binding to its target, the probe is irradiated with UV light, which activates the photoreactive group, leading to the formation of a highly reactive species that forms a covalent bond with the target protein. nih.gov This allows for the irreversible capture and subsequent identification of the target. researchgate.net

| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Advantages |

| Benzophenone | ~350-360 nm | Triplet biradical | Relatively stable, less prone to reacting with water. nih.gov |

| Diazirine | ~350-380 nm | Carbene | Highly reactive, small size minimizes steric hindrance. nih.gov |

| Aryl Azide | ~260-400 nm | Nitrene | Reacts with a broader range of functional groups. |

Rational Design of Derivatization Reagents for Specific Functional Groups

The success of any derivatization strategy hinges on the selective modification of specific functional groups within the target molecule. researchgate.net The rational design of derivatization reagents is therefore crucial. researchgate.net This involves considering the reactivity of the functional groups present in this compound, such as hydroxyl groups, amines, or carbonyls. libretexts.orgjfda-online.com